molecular formula C18H13ClN2O2 B8681523 2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

Cat. No.: B8681523
M. Wt: 324.8 g/mol
InChI Key: LYCVALXUNPXHBT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenoxy-phenyl)-nicotinamide is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-N-(4-phenoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H13ClN2O2/c19-17-16(7-4-12-20-17)18(22)21-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,21,22)

InChI Key

LYCVALXUNPXHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloronicotinic acid (0.78 g, 5.0 mmol) and TEA (1.6 ml, 10.0 mmol) were added to anhydrous THF (50 ml) under a N2 atmosphere at 0° C. After stirring for 5 min, ethyl chloroformate (0.54 g, 5.0 mmol) was added dropwise and the mixture gradually came to RT over a period of 1 h. 4-Phenoxyaniline (0.83 g, 5.0 mmol) was added and the mixture was stirred for 14 h. The mixture was partitioned between H2O and EtOAc. The aqueous layer was extracted two additional times with EtOAc (50 ml). The combined organic layers were then washed with brine, dried over Na2SO4, and evaporated. The resulting brown oil was used directly in the subsequent reaction without further purification. MS m/z: 325 (M+1). Calc'd for C18H13ClN2O2: 324.07.
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloronicotinoyl chloride (9.15 g, 0.052 mol) was added to a stirred solution of 4-phenoxyaniline (10 g, 0.054 mol) and DIEA (10 ml, 0.057 mol) in CH2Cl2 (100 ml) at RT. The mixture was stirred for 48 h before removal of solvent under reduced pressure. The resulting residue was dissolved in EtOAc and washed several times with saturated NaHCO3 aqueous solution and brine, respectively. The organic layer was dried over Na2SO4 and evaporated to leave a solid. This material was re-crystallized from EtOAc/Hexane mixture, followed by filtration and rinsing with Et2O to give the desired compound as a white solid. MS m/z: 325 (M+1); 323 (M−1).
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloronicotinoyl chloride (9.15 g, 0.052 mol) was added to a stirred solution of 4-phenoxyaniline (10.00 g, 0.054 mol) and DIEA (10.00 ml, 0.057 mol) in CH2Cl2 (100 ml) at RT. The mixture stirred for 48 h before removal of solvent under reduced pressure. The resulting residue was dissolved EtOAc and washed several times with saturated NaHCO3 aqueous solution and brine, respectively. The organic layer was dried over Na2SO4 and evaporated to leave a solid. This material was re-crystallized from EtOAc/Hexane mixture, followed by filtration and rinsing with Et2O to leave the desired compound as a white solid. MS m/z: 325 (M+1); 323 (M−1)
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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